molecular formula C12H13F3OS B7992414 4'-(iso-Butylthio)-2,2,2-trifluoroacetophenone

4'-(iso-Butylthio)-2,2,2-trifluoroacetophenone

Cat. No.: B7992414
M. Wt: 262.29 g/mol
InChI Key: JGLOUGZFIBRFIU-UHFFFAOYSA-N
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Description

4'-(Iso-Butylthio)-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone derivative characterized by a trifluoromethyl group at the acetyl position and an iso-butylthio (-S-C(CH3)2CH2) substituent at the para position of the benzene ring. These compounds are pivotal in organic synthesis, catalysis, and pharmaceutical research due to the trifluoromethyl group’s strong electron-withdrawing effects, which enhance reactivity in nucleophilic substitutions and catalytic processes .

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(2-methylpropylsulfanyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3OS/c1-8(2)7-17-10-5-3-9(4-6-10)11(16)12(13,14)15/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLOUGZFIBRFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=CC=C(C=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Acetophenone Preparation

The synthesis starts with a halogenated acetophenone derivative, typically prepared by quenching a Grignard reagent with a trifluoroacetylating agent. For example:

  • Step 1 : Reaction of 4-bromophenylmagnesium bromide with trifluoroacetic anhydride in anhydrous tetrahydrofuran (THF) yields 4-bromo-2,2,2-trifluoroacetophenone.

  • Step 2 : Purification via distillation or recrystallization achieves >95% purity.

Nucleophilic Aromatic Substitution (NAS) with Thiolate Anions

Electron-deficient aromatic rings, such as trifluoroacetophenones, facilitate NAS reactions. The para-bromo group in 4-bromo-2,2,2-trifluoroacetophenone can be displaced by iso-butylthiolate anions under basic conditions.

Reaction Conditions and Optimization

  • Base : Potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) generates the thiolate anion in situ.

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C.

  • Yield : 60–75% after 12–24 hours, with side products arising from oxidation of thiols to disulfides.

Table 1: NAS Reaction Parameters

ParameterOptimal ValueImpact on Yield
Temperature90°CMaximizes rate
SolventDMFEnhances solubility
Baset-BuOKMinimizes side reactions
Reaction Time18 hoursBalances conversion vs. degradation

Transition Metal-Catalyzed Cross-Coupling

Palladium or copper catalysts enable efficient C–S bond formation, circumventing limitations of NAS. The Ullmann coupling is particularly effective for aryl thioethers.

Copper-Catalyzed Ullmann Coupling

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.

  • Conditions : DMSO at 120°C for 24 hours.

  • Substrates : 4-Bromo-2,2,2-trifluoroacetophenone and iso-butylthiol.

  • Yield : 80–85%, with superior functional group tolerance compared to NAS.

Palladium-Catalyzed Methods

While less common for thioethers, Pd(PPh₃)₄ with Xantphos as a ligand facilitates coupling in toluene at 100°C. Yields are moderate (70–75%) due to competing side reactions.

Thioimidazolium Reagent-Mediated Sulfenylation

A modern approach employs thioimidazolium salts as sulfenylating agents, as demonstrated in academic research. This method avoids free thiols, reducing oxidation risks.

Protocol Overview

  • Reagent : Synthesis of iso-butylthioimidazolium bromide via reaction of iso-butylthiol with N-methylimidazole and subsequent quaternization.

  • Reaction : 4-Bromo-2,2,2-trifluoroacetophenone reacts with the thioimidazolium salt in THF at 25°C, using NaH as a base.

  • Yield : 90–92% within 6 hours, highlighting superior efficiency.

Table 2: Comparative Analysis of Sulfenylation Methods

MethodYield (%)Reaction TimeKey Advantage
NAS60–7518–24 hSimplicity
Ullmann Coupling80–8524 hHigh yield
Thioimidazolium90–926 hMild conditions

Wittig Reaction for Styrene Intermediate Diversion

Though primarily used for styrene synthesis, Wittig reactions can indirectly contribute to acetophenone derivatives. Patents describe the preparation of halogenated styrenes from acetophenones, which may be adapted for thioether-functionalized analogs.

Modified Wittig Protocol

  • Methylenating Agent : Titanium tetrachloride (TiCl₄) with trimethyl phosphite.

  • Substrate : 4'-(Iso-Butylthio)-2,2,2-trifluoroacetophenone (if pre-synthesized).

  • Outcome : Low yield (26%) in related systems due to steric hindrance from the trifluoromethyl group.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Thioimidazolium Method : High yields justify reagent costs for small-scale pharmaceutical applications.

  • Ullmann Coupling : Preferred for bulk production due to catalyst recyclability and lower reagent costs.

Environmental Impact

  • Solvent Choice : THF and DMF require careful disposal, whereas water-based NAS is less toxic but lower-yielding .

Chemical Reactions Analysis

Types of Reactions: 4’-(iso-Butylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

    Oxidation: The iso-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the trifluoroacetophenone core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetophenones.

Scientific Research Applications

4’-(iso-Butylthio)-2,2,2-trifluoroacetophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-(iso-Butylthio)-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The iso-butylthio group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymatic activity or disruption of cellular processes.

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., Cl, CF3): Enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic additions (e.g., hydroboration: 2,2,2-trifluoroacetophenone reacts quantitatively in 15 minutes vs. acetophenone requiring 2.5 hours) .
  • Methoxy Groups : Balance electron withdrawal with resonance donation, improving solubility in polar solvents .

Physicochemical Properties

  • Solubility: The trifluoromethyl group reduces aqueous solubility (e.g., 2,2,2-trifluoroacetophenone: ~0.001 M at 25°C ). Alkylthio substituents like iso-butylthio further decrease polarity, enhancing lipid solubility .
  • Thermal Stability: Trifluoroacetophenone derivatives generally exhibit high thermal stability, with melting points ranging from 41°C (benzyl isothiocyanate analogs) to 255°C (chlorinated derivatives) .

Reactivity in Key Reactions

  • Enzymatic Reduction: 2,2,2-Trifluoroacetophenone derivatives with electron-withdrawing substituents (e.g., 4'-Br) are reduced by TeSADH mutants to (S)-halohydrins with >90% enantiomeric excess . Steric bulk from iso-butylthio may hinder enzyme-substrate binding, reducing conversion rates compared to smaller substituents (e.g., Cl) .
  • Halogen Exchange: Base-catalyzed 18F-labeling of 2,2,2-trifluoroacetophenone derivatives achieves 92% radiochemical yield with TBD as a catalyst . Alkylthio groups may alter reaction kinetics due to steric effects .
  • Difluorocarbene Generation: Chlorinated analogs (e.g., 2-chloro-2,2-difluoroacetophenone) serve as difluorocarbene precursors for ether synthesis . The iso-butylthio group’s electron donation could destabilize carbene intermediates, reducing efficiency .

Biological Activity

4'-(iso-Butylthio)-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C₁₂H₁₃F₃OS. This compound is characterized by its unique combination of an iso-butylthio group and trifluoromethyl functionalities, which endow it with distinctive electronic properties and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes a trifluoroacetophenone moiety with an iso-butylthio substituent at the para position of the aromatic ring. This structural arrangement enhances its reactivity and biological potential compared to other related compounds.

PropertyValue
Molecular FormulaC₁₂H₁₃F₃OS
Molecular Weight262.29 g/mol
Functional GroupsThioether, Trifluoromethyl

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites. This inhibition can affect metabolic pathways and lead to therapeutic effects in diseases where these enzymes play a critical role.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further exploration in antibiotic development.
  • Oxidative Stress Modulation : The presence of the trifluoromethyl group may enhance the compound's ability to modulate oxidative stress in biological systems, potentially offering protective effects against cellular damage.

Case Studies and Experimental Data

  • Antimicrobial Activity : Research conducted on various strains of bacteria indicated that this compound demonstrates significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus100
    Escherichia coli150
    Pseudomonas aeruginosa200
  • Enzyme Inhibition Studies : In vitro assays indicated that the compound effectively inhibits certain cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs.
  • Oxidative Stress Studies : Experimental models demonstrated that treatment with this compound reduced levels of reactive oxygen species (ROS) in cultured cells exposed to oxidative stress conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4'-(iso-Butylthio)-2,2,2-trifluoroacetophenone, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or Friedel-Crafts acylation. For example, a thiolation step using iso-butylthiol under basic conditions (pH 4–6) can introduce the iso-butylthio group to the acetophenone core. Reaction temperature (0–50°C) and solvent choice (e.g., toluene or benzene) are critical for minimizing side reactions . Purification via reduced-pressure rectification or steam distillation enhances purity, with yields often exceeding 70% under optimized conditions .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The trifluoromethyl group (δ ~120 ppm in ¹³C) and iso-butylthio substituent (δ 1.0–1.5 ppm for CH₃ in ¹H) provide distinct peaks. Aromatic protons appear as a multiplet between δ 7.2–8.0 ppm .
  • IR : Strong C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z ~250–260 (exact mass depends on isotopic composition) validate the molecular formula .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

  • Methodological Answer : The compound is sparingly soluble in water but miscible with organic solvents like chloroform, toluene, or methanol. Storage at 0–6°C under inert atmosphere prevents degradation. Avoid exposure to strong oxidizers or bases, as the trifluoromethyl group is susceptible to hydrolysis under extreme pH .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and iso-butylthio groups influence reactivity in cross-coupling or catalytic reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group activates the acetophenone core toward nucleophilic attacks, while the iso-butylthio group acts as a steric hindrance modulator. DFT studies (B3LYP/6-311++G(d,p)) reveal reduced electron density at the carbonyl carbon, enhancing electrophilicity in reactions like epoxidation or Grignard additions . Comparative studies with non-fluorinated analogs show a 20–30% rate increase in catalytic hydrogenation .

Q. What computational tools can predict the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) for this compound, and how do they correlate with experimental reactivity?

  • Methodological Answer : Density functional theory (DFT) using Gaussian or ORCA software with B3LYP/6-311++G(d,p) basis sets accurately models MEP and FMOs. The MEP map highlights electrophilic regions near the carbonyl group, consistent with observed reactivity in nucleophilic additions. HOMO-LUMO gaps (~5 eV) align with UV-Vis absorption data, validating computational models .

Q. How can isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies of this compound in enzymatic or catalytic systems?

  • Methodological Answer : Deuterium labeling at the iso-butylthio methyl group (e.g., CD₃) enables tracking via ²H NMR or mass spectrometry. This approach clarifies kinetic isotope effects (KIE) in enzyme inhibition studies or hydrogen/deuterium exchange reactions, providing insights into rate-determining steps .

Key Research Findings

  • Synthetic Efficiency : Thiolation reactions at pH 4–6 yield >70% product, with toluene as the optimal solvent .
  • Reactivity : The trifluoromethyl group enhances electrophilicity by 30% compared to non-fluorinated analogs .
  • Stability : Degradation <5% after 6 months at 4°C under argon .

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